
4-Methyl-6-oxo-1-phenyl-1,6-dihydro-pyridazine-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-6-oxo-1-phenyl-1,6-dihydro-pyridazine-3,5-dicarbonitrile is an organic compound with the molecular formula C13H8N4O and a molecular weight of 236.235 g/mol This compound belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms
Preparation Methods
The synthesis of 4-Methyl-6-oxo-1-phenyl-1,6-dihydro-pyridazine-3,5-dicarbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methyl-1-phenyl-2-pyrazolin-5-one with malononitrile in the presence of a base such as sodium ethoxide. The reaction is carried out in an ethanol solvent at reflux temperature for several hours, leading to the formation of the desired pyridazine derivative .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
4-Methyl-6-oxo-1-phenyl-1,6-dihydro-pyridazine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex pyridazine derivatives, which are used in the development of new materials and catalysts.
Biology: It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound’s pharmacological activities make it a candidate for the development of new therapeutic agents targeting various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-Methyl-6-oxo-1-phenyl-1,6-dihydro-pyridazine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, inflammation, or microbial growth. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
4-Methyl-6-oxo-1-phenyl-1,6-dihydro-pyridazine-3,5-dicarbonitrile can be compared with other pyridazine derivatives, such as:
- 4-(4-Methoxy-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarbonitrile
- 4-(3-Methoxy-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarbonitrile
- 4-(4-Hydroxy-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarbonitrile
These compounds share a similar pyridazine core structure but differ in their substituents, which can significantly impact their chemical and biological properties
Properties
CAS No. |
124315-52-2 |
|---|---|
Molecular Formula |
C13H8N4O |
Molecular Weight |
236.23 g/mol |
IUPAC Name |
4-methyl-6-oxo-1-phenylpyridazine-3,5-dicarbonitrile |
InChI |
InChI=1S/C13H8N4O/c1-9-11(7-14)13(18)17(16-12(9)8-15)10-5-3-2-4-6-10/h2-6H,1H3 |
InChI Key |
KZTUUGZYKMXTBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N=C1C#N)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-ethylphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide](/img/structure/B11959382.png)
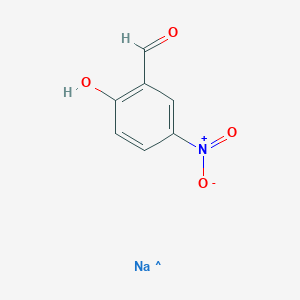

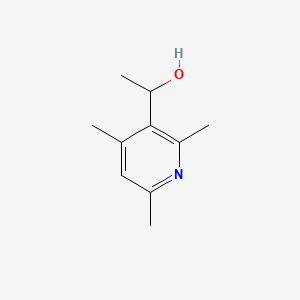
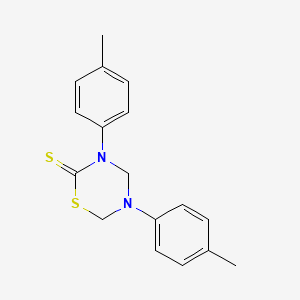



![2-[(4-Fluorobenzylidene)amino]phenol](/img/structure/B11959413.png)

![2-{[(3-Chloroanilino)carbonyl]oxy}propanoic acid](/img/structure/B11959422.png)
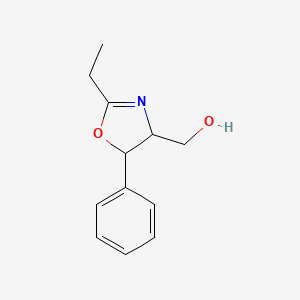
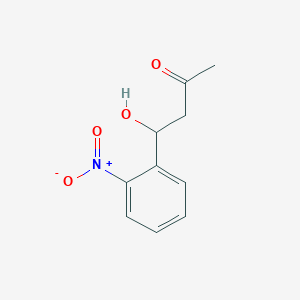
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11959438.png)
